1-Isothiocyanato-cyclohexene
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Overview
Description
1-Isothiocyanato-cyclohexene, also known as cyclohexyl isothiocyanate, is an organic compound with the molecular formula C7H11NS. It is a derivative of cyclohexene, where an isothiocyanate group (-N=C=S) is attached to the cyclohexene ring.
Preparation Methods
1-Isothiocyanato-cyclohexene can be synthesized through several methods:
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Synthetic Routes
From Amines: A common method involves the reaction of primary amines with carbon disulfide and an oxidizing agent.
Photocatalysis: Another method uses photocatalysis to react amines with carbon disulfide, producing isothiocyanates under mild conditions.
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Industrial Production
Electrochemical Methods: A practical and high-yielding method involves the electrochemical reaction of amines with carbon disulfide, avoiding the use of toxic reagents.
One-Pot Synthesis: This involves the reaction of amines with phenyl chlorothionoformate in the presence of sodium hydroxide, which can be done in a single step or a two-step process.
Chemical Reactions Analysis
1-Isothiocyanato-cyclohexene undergoes various chemical reactions:
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Types of Reactions
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the cyclohexene ring can undergo addition reactions with electrophiles.
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Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of isothiocyanates from amines.
Photocatalysts: Employed in mild reaction conditions for the formation of isothiocyanates.
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Major Products
Substituted Cyclohexenes: Resulting from substitution reactions.
Cyclohexane Derivatives: Formed through addition reactions.
Scientific Research Applications
1-Isothiocyanato-cyclohexene has several applications in scientific research:
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Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
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Biology
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Medicine
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Industry
Material Science: Employed in the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-cyclohexene involves several pathways:
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Molecular Targets
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Pathways Involved
Stress Response Pathways: Induces pathways that restore cellular redox and protein homeostasis.
Apoptosis: High concentrations can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-Isothiocyanato-cyclohexene can be compared with other isothiocyanates:
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Similar Compounds
Phenethyl Isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables and studied for its chemoprotective effects.
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Uniqueness
Properties
CAS No. |
71055-61-3 |
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Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1-isothiocyanatocyclohexene |
InChI |
InChI=1S/C7H9NS/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2 |
InChI Key |
LYIHNFCGUFETAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N=C=S |
Origin of Product |
United States |
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